molecular formula C26H24F3N B1678342 Paliroden CAS No. 188396-77-2

Paliroden

Cat. No. B1678342
M. Wt: 407.5 g/mol
InChI Key: CNEWKIDCGDXBDE-UHFFFAOYSA-N
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Description

Paliroden, also known as SR 57667, is an orally active neurotrophic, non-peptidic compound . It activates the synthesis of endogenous neurotrophins . Studies show that the use of Paliroden increased the rate of formation of both neural progenitors and mature neurons . It is indicated for use in Alzheimer’s Disease and Parkinson’s .


Molecular Structure Analysis

Paliroden has a molecular formula of C26H24F3N . It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Scientific Research Applications

Applications in Reproducible Computational Research

Paliroden's role in enhancing reproducibility in computational research is significant. Reproducible research is crucial for validating scientific claims, especially in experimental science where detailed protocols allow for successful repetition and extension of analyses based on original data. Studies emphasize the importance of reproducibility, citing challenges in replicating experimental results and the increasing number of retracted papers due to non-reproducibility (Sandve et al., 2013). Another study advocates for measures to optimize the scientific process, including reproducibility, to enhance the credibility and efficiency of research (Munafo et al., 2017).

Impact on Biomedical Research

In biomedical research, Paliroden's applications extend to areas like drug addiction, social behavior, and cardiovascular research. The compound's unique properties offer experimental advantages that contribute significantly to these research areas (Homberg et al., 2017).

Enhancing Experimental Science

The compound plays a role in enhancing the transparency and reproducibility of experimental science. It is involved in studies where reproducibility is a concern, highlighting the need for detailed recording of experiments for reproducibility (Begley & Ioannidis, 2015). Furthermore, Paliroden contributes to the discussion on improving reproducibility through better experimental design and methodology.

In Genomic and Functional Genomics Studies

Paliroden is a key factor in genomic and functional genomics studies. It is used in research that explores the manipulation of cellular DNA sequences to alter cell fates and organism traits, particularly in the context of therapeutic genome editing (Doudna, 2020). This highlights its potential in both advancing our understanding of human genetics and in curing genetic diseases.

Safety And Hazards

When handling Paliroden, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

1-[2-(4-phenylphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N/c27-26(28,29)25-8-4-7-24(19-25)23-14-17-30(18-15-23)16-13-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,14,19H,13,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEWKIDCGDXBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870180
Record name Paliroden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SR 57667 may be an irreversible MAOB inhibitor.
Record name Paliroden
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Paliroden

CAS RN

188396-77-2
Record name Paliroden [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188396772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paliroden
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paliroden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALIRODEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VJ76L90T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
C Labie, B Canolle, S Chatelin, C Lafon… - Current Alzheimer …, 2006 - ingentaconnect.com
… , an effect fully reversed by paliroden treatment. Furthermore, 36… In the migratory stream: we wondered if paliroden may activate … Taken together, these results indicate that paliroden en…
Number of citations: 10 www.ingentaconnect.com
RMA de Bie, CE Clarke, AJ Espay, SH Fox… - The Lancet …, 2020 - thelancet.com
Debate is ongoing regarding when, why, and how to initiate pharmacotherapy for Parkinson's disease. Early initiation of dopaminergic therapies does not convey disease-modifying …
Number of citations: 128 www.thelancet.com
N Pavese, L Kiferle, P Piccini - Parkinsonism & related disorders, 2009 - Elsevier
The most challenging issue when testing putative neuroprotective agents for Parkinson's disease (PD) in clinical trials is the assessment of the effect of the treatment on the …
Number of citations: 34 www.sciencedirect.com
B Ebert - Expert Opinion on Investigational Drugs, 2009 - Taylor & Francis
The development of novel drugs falls into two completely different categories: truly novel drugs and drugs that can be considered as improvements of further advanced and eventually …
Number of citations: 5 www.tandfonline.com
R Duraisamy, P Nagaraja, A Nizam… - …, 2023 - Wiley Online Library
Ammonium trifluoroacetate (ATA) catalysed synthesis of 1,2,5,6‐tetrahydropyridine (THP) derivatives, under eco‐friendly conditions via a facile one‐pot strategy. We have synthesized …
AE Lang, E Melamed, W Poewe… - Movement …, 2013 - Wiley Online Library
There have been numerous trials conducted to evaluate putative disease‐modifying or neuroprotective treatments in Parkinson's disease. These trials have used several different study …
D Harikrishna Reddy, S Misra, B Medhi - Pharmacology, 2014 - karger.com
The major hallmark of Parkinson's disease (PD) is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to the characteristic motor symptoms of …
Number of citations: 29 karger.com
H Liu, L Wang, W Su, XQ Xie - Pharmaceutical patent analyst, 2014 - Future Science
Alzheimer’s disease (AD) is a progressive neurodegenerative disease, involving a large number of genes, proteins and their complex interactions. Currently, no effective therapeutic …
Number of citations: 20 www.future-science.com
M Hüll, M Berger, M Heneka - Drugs, 2006 - Springer
Currently, there are no disease-modifying therapies available for Alzheimer’s disease (AD). Acetylcholinesterase inhibitors and memantine are licensed for AD and have moderate …
Number of citations: 129 link.springer.com
KR Duque, JA Vizcarra, EJ Hill, AJ Espay - Handbook of Clinical Neurology, 2023 - Elsevier
Clinical trials of putative disease-modifying therapies in neurodegeneration have obeyed the century-old principle of convergence, or lumping, whereby any feature of a …
Number of citations: 1 www.sciencedirect.com

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